3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane is a bicyclic compound characterized by its unique nitrogen-containing structure, which consists of a bicyclo[3.2.1]octane framework with a pyridine substituent at the 3-position. This compound has garnered attention in both organic and medicinal chemistry due to its potential as a scaffold for various chemical transformations and biological applications. The presence of nitrogen atoms within the bicyclic structure enhances its reactivity, making it suitable for diverse
Typical reagents used in reactions involving 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane include acrylate derivatives, acetylenes, and electron-deficient olefins. Reaction conditions often involve room temperature or slightly elevated temperatures to promote cycloaddition and substitution processes.
The major products from the reactions of this compound include various substituted derivatives, which can serve as intermediates in the synthesis of more complex organic molecules.
Research indicates that 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane exhibits notable biological activity, particularly in the context of cancer research. It has been evaluated for antiproliferative properties against various tumor cell lines, demonstrating significant growth-inhibitory effects. For instance, certain derivatives have shown potent activity against leukemia cells and solid tumors, with some compounds exhibiting low micromolar IC50 values .
The synthesis of 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane typically involves cycloaddition reactions. One established method includes the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with acrylate derivatives, yielding the desired compound with yields ranging from 51% to 73% . Other synthetic routes may involve multi-step processes that include reduction and substitution steps to achieve specific derivatives.
This compound has a wide range of applications across various fields:
Studies on the interaction of 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane with biological macromolecules suggest that it can bind effectively to certain proteins and enzymes, influencing their activity. This property is crucial for its potential therapeutic applications, particularly in cancer treatment where modulation of enzyme activity can lead to altered cell proliferation rates .
Several compounds share structural similarities with 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane. Here is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
8-Methyl-3,8-diazabicyclo[3.2.1]octane | Methyl group at position 8 | Variation in methyl substitution affects reactivity |
3-Methyl-3,8-diazabicyclo[3.2.1]octane | Methyl group at position 3 | Altered sterics may influence biological activity |
(R)-1,4-Diazabicyclo[4.3.0]nonane | Different bicyclic framework | Distinct ring size alters chemical properties |
(S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride | Incorporates a pyrrolidine moiety | Different nitrogen heterocycle influences reactivity |
tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | Carboxylate functionalization | Enhances solubility and potential biological interactions |
The uniqueness of 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane lies in its specific pyridine substitution which can significantly influence its biological activity compared to other similar compounds that may lack such substituents or have different functional groups .
Transition-metal-catalyzed domino reactions have emerged as powerful tools for assembling the diazabicyclo[3.2.1]octane framework. These strategies often leverage strained bicyclic alkenes as synthons, enabling cascade processes that form multiple bonds and stereocenters in a single operation. For example, rhodium-catalyzed reactions with oxabenzonorbornadienes have been employed to construct the bicyclic core through oxidative insertion into bridgehead C–O bonds, followed by nucleophilic attack and ring-opening steps. The Rh/Zn cocatalyst system facilitates the addition of phosphorus ylides to oxabenzonorbornadienes, yielding functionalized bicyclic products with high stereoselectivity.
Palladium catalysis has also been instrumental in cross-coupling reactions involving pyridine sulfinates. These reactions exploit the stability and reactivity of sulfinate salts to form C–C bonds between the pyridine moiety and aryl halides, enabling modular access to substituted diazabicyclo systems. The mechanism involves oxidative addition of the aryl halide to palladium, transmetalation with the sulfinate, and reductive elimination to furnish the coupled product.
Metal Catalyst | Substrate Class | Key Reaction Step | Yield Range | Selectivity |
---|---|---|---|---|
Rh/Zn | Oxabenzonorbornadienes | Oxidative C–O insertion | 60–85% | High diastereoselectivity |
Pd | Pyridine sulfinates | Desulfinative cross-coupling | 70–95% | C4 regioselectivity |
Cu | β,γ-Unsaturated ketoesters | Domino Michael/Aldol reaction | 53–98% | Up to 95% ee |
The choice of metal catalyst significantly influences reaction propagation pathways. For instance, rhodium promotes β-heteroatom elimination in heterobicyclic intermediates, whereas palladium favors β-hydride elimination in carbocyclic systems. These differences underscore the importance of metal selection in controlling ring-opening versus functionalization steps during bicyclic framework assembly.
Achieving regioselective functionalization of the pyridine ring within diazabicyclo[3.2.1]octane derivatives requires careful modulation of electronic and steric factors. A breakthrough approach involves triflic anhydride (Tf~2~O) activation followed by base-mediated sulfinate addition, which enables C4-selective sulfonylation of pyridines. The reaction proceeds via generation of a highly electrophilic pyridinium triflate intermediate, which undergoes nucleophilic attack by sulfinate salts at the C4 position. Remarkably, the use of N-methylpiperidine as a base enhances C4 selectivity by stabilizing the transition state through steric and electronic effects.
Comparative studies demonstrate that electron-donating groups on the pyridine ring favor C2 functionalization, while electron-withdrawing groups shift selectivity toward C4. This electronic tuning principle has been exploited to synthesize diverse sulfonylated derivatives, as illustrated below:
Regioselectivity Trends in Pyridine Functionalization
Pyridine Substituent | Electronic Effect | Preferred Position | Yield (%) |
---|---|---|---|
-OMe | Electron-donating | C2 | 65 |
-NO~2~ | Electron-withdrawing | C4 | 82 |
Parent pyridine | Neutral | C4 (70:30 ratio) | 75 |
The development of directing-group-free methodologies represents a significant advance, eliminating the need for prefunctionalization steps. For instance, DABCO-mediated additions to activated pyridinium intermediates enable direct C–H sulfonylation without protective groups. This strategy has been extended to other N-heteroaromatics, underscoring its generality for diazabicyclo system functionalization.
The construction of stereochemically defined diazabicyclo[3.2.1]octanes requires precise control over both relative and absolute stereochemistry. Organocatalytic domino reactions have proven particularly effective for this purpose. A notable example is the enantio- and diastereoselective Michael/Aldol cascade between β,γ-unsaturated ketoesters and cyclic 1,3-ketoesters. This process, catalyzed by cinchona alkaloid-derived thiourea catalysts, assembles the bicyclic framework with four stereogenic centers, including two quaternary carbons.
The stereochemical outcome is governed by a combination of catalyst structure and substrate electronics. Bulky ester groups on the β,γ-unsaturated ketoester favor endo transition states, leading to high enantiomeric excesses (up to 95:5 ee). Conversely, electron-deficient aryl substituents enhance facial selectivity through π-π interactions with the catalyst.
Impact of Reaction Conditions on Stereoselectivity
Parameter | Diastereoselectivity (dr) | Enantioselectivity (ee) |
---|---|---|
Catalyst: Takemoto's | 3:1 | 85% |
Catalyst: Cinchonidine | 5:1 | 95% |
Solvent: Toluene | 4:1 | 90% |
Solvent: THF | 2:1 | 75% |
Recent mechanistic studies reveal that the bicyclo[3.2.1]octane products form directly via 1,3-dipolar cycloaddition rather than through aza-Diels–Alder intermediates. This finding has guided the development of conditions favoring kinetically controlled cycloadducts over thermodynamically stable isomers. For example, low-temperature reactions (-40°C) in dichloromethane suppress undesired skeletal rearrangements, preserving the desired stereochemistry.
The 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane scaffold represents a distinctive bicyclic amine system that has emerged as a promising template for neuronal nicotinic acetylcholine receptor targeting [1]. The structural framework consists of a rigid diazabicyclo[3.2.1]octane core with a pyridyl substituent at the 3-position, creating a conformationally constrained molecule that exhibits specific binding characteristics across neuronal nicotinic acetylcholine receptor subtypes [2].
Structure-activity relationship studies have demonstrated that the bicyclic core plays an essential role in modulating receptor affinity and selectivity [1]. The diazabicyclo[3.2.1]octane template provides optimal geometric positioning for interaction with the binding sites of neuronal nicotinic acetylcholine receptors, particularly through cation-π interactions between the protonated nitrogen and aromatic residues in the receptor binding pocket [3]. The pyridyl moiety at the 3-position functions as a hydrogen bond acceptor, contributing to the overall binding affinity through complementary interactions with backbone amino acid residues [4].
Comparative analysis of related bicyclic structures reveals that the [3.2.1] bridging pattern is critical for maintaining high-affinity binding [5]. Studies on azabicyclononane derivatives have shown that larger ring systems, such as the azabicyclo[3.3.1]nonane core, can provide enhanced selectivity for specific receptor subtypes, with the α3β4 receptor showing preferential binding to compounds containing larger rings compared to the more compact azabicycloheptane systems [5].
The heteroaromatic substitution pattern significantly influences receptor subtype selectivity [5]. Research has demonstrated that the 3-pyridyl ring is particularly favored for α4β2 receptor ligands, with this substitution pattern conferring potent binding affinity across multiple compound series [5]. The nitrogen positioning within the pyridyl ring affects both binding affinity and functional activity, with the 3-pyridyl configuration providing optimal orientation for receptor interaction [4].
Molecular modeling studies indicate that compounds containing the diazabicyclo[3.2.1]octane core adopt conformations similar to the natural alkaloid epibatidine, suggesting shared binding modes at neuronal nicotinic acetylcholine receptors [4]. The conformational rigidity imposed by the bicyclic structure enhances binding specificity while maintaining appropriate geometric relationships between pharmacophoric elements [6].
The binding profile of 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane across major neuronal nicotinic acetylcholine receptor subtypes reveals distinct selectivity patterns that reflect structural complementarity between the ligand and receptor binding sites [1] [5]. Comprehensive radioligand binding studies have established the relative affinities across the three primary neuronal receptor subtypes [4] [7].
Compound | α4β2 Ki (nM) | α3β4 Ki (nM) | α7 IC50 (nM) | Selectivity Ratio (α3β4/α4β2) |
---|---|---|---|---|
3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | 4.1 ± 0.21 | >10,000 | >10,000 | >2,400 |
Related 3-pyridyl derivatives | 2-10 | 100-1,000 | 50-200 | 10-500 |
Reference epibatidine | 0.035 | 14 | 18 | 400 |
For α4β2 receptors, compounds containing the diazabicyclo[3.2.1]octane scaffold with pyridyl substitution demonstrate high-affinity binding with Ki values typically ranging from 2 to 10 nanomolar [4] [8]. The α4β2 subtype shows particular sensitivity to the spatial arrangement of the bicyclic nitrogen and the pyridyl hydrogen bond acceptor, with optimal binding occurring when these elements are positioned to interact with complementary receptor residues [7].
The α3β4 receptor subtype exhibits markedly reduced affinity for most diazabicyclo[3.2.1]octane derivatives compared to α4β2 receptors [4] [5]. This selectivity pattern suggests that the α3β4 binding pocket has different spatial requirements that are not optimally satisfied by the geometric constraints of the [3.2.1] bicyclic system [5]. Studies have shown that larger azabicyclic cores, such as azabicyclo[3.3.1]nonane derivatives, can achieve higher α3β4 affinity, indicating that the α3β4 receptor may accommodate larger ligand structures more effectively [5].
The α7 receptor subtype demonstrates intermediate binding affinity for diazabicyclo[3.2.1]octane compounds [3] [4]. As a homomeric receptor, α7 presents five identical binding sites, creating a different binding environment compared to the heteromeric α4β2 and α3β4 subtypes [9]. The α7 receptor shows preference for compounds with specific geometric features that can accommodate its unique pentameric structure [10].
Functional characterization studies reveal that binding affinity does not always correlate directly with functional activity [4]. Some diazabicyclo[3.2.1]octane derivatives demonstrate high binding affinity but reduced functional efficacy, suggesting complex allosteric effects or partial agonism mechanisms [1] .
The selectivity profile observed for 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane and related compounds provides opportunities for developing subtype-selective therapeutics [7]. The preferential binding to α4β2 receptors over α3β4 receptors is particularly advantageous for avoiding peripheral side effects associated with ganglionic receptor activation [4].
The analgesic properties of 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane and structurally related compounds have been extensively characterized using standardized murine pain models [4] [6] [12]. These studies have identified key molecular determinants that correlate with analgesic efficacy and have established structure-activity relationships for pain management applications [13].
Hot plate assay studies represent the primary method for evaluating thermal nociceptive responses in murine models [4] [6]. Compounds containing the diazabicyclo[3.2.1]octane core substituted with chlorinated heteroaryl rings demonstrate significant analgesic effects [4]. The prototypical compound 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane exhibits potent analgesic activity with an ED50 value of 1 milligram per kilogram subcutaneously, with effects lasting approximately 45 minutes [4] [6].
Compound | Hot Plate ED50 (mg/kg) | Duration (min) | Abdominal Constriction Protection | Mechanism |
---|---|---|---|---|
3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | 1.0 | 45 | Complete at 20 mg/kg | Nicotinic |
DBO 17 | 0.16 | 60+ | Not reported | μ-opioid |
DBO 11 | 0.44 | 60+ | Not reported | μ-opioid |
Reference morphine | 5.0 | 180+ | Complete at 10 mg/kg | μ-opioid |
Mechanistic studies using receptor antagonists have elucidated the pharmacological basis of analgesic activity [4] [12]. Administration of naloxone, a μ-opioid receptor antagonist, does not block the antinociceptive effects of diazabicyclo[3.2.1]octane derivatives, indicating a non-opioid mechanism of action [4]. In contrast, pretreatment with mecamylamine, a neuronal nicotinic acetylcholine receptor antagonist, completely abolishes the analgesic effects, confirming the involvement of nicotinic receptor systems [4].
The molecular determinants of analgesic efficacy appear to be closely linked to α4β2 receptor binding affinity and functional activity [4] [7]. Compounds demonstrating high α4β2 binding affinity (Ki < 10 nM) consistently show significant analgesic effects in thermal pain models [4]. The spatial relationship between the bicyclic amine and the heteroaryl substituent critically influences both receptor binding and in vivo analgesic potency [6].
Abdominal constriction assays provide complementary data on visceral pain responses [4]. The lead compound 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane demonstrates dose-dependent protection against acetic acid-induced abdominal constrictions, with complete protection observed at 20 milligrams per kilogram [4]. This visceral analgesic activity correlates with the compound's neuronal nicotinic acetylcholine receptor binding profile [6].
Comparative analysis with other diazabicyclo[3.2.1]octane derivatives reveals that structural modifications significantly impact analgesic potency [12] [14]. Compounds with N-propionyl and N-arylpropenyl substitutions exhibit remarkable analgesic properties, with some derivatives showing potency exceeding morphine by several-fold [12] [13]. The DBO 17 compound demonstrates an ED50 of 0.16 milligrams per kilogram in hot plate assays, representing exceptional analgesic potency [12].
The duration of analgesic action varies with structural modifications and appears to correlate with receptor binding kinetics [4] [12]. Compounds with higher binding affinity generally demonstrate longer-lasting analgesic effects, suggesting that receptor occupancy time influences therapeutic duration [6]. The molecular determinants governing analgesic efficacy thus encompass both thermodynamic binding parameters and kinetic dissociation characteristics [13].
3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane represents a complex bicyclic nitrogen heterocycle with a pyridine substituent at the 3-position [1]. The compound has a molecular formula of C₁₁H₁₅N₃ and a molecular weight of 189.26 g/mol [1]. Density functional theory (DFT) calculations using various basis sets have been employed to optimize the molecular geometry and predict structural parameters for this class of compounds [2] [3] [4].
The bicyclic framework consists of a 3,8-diazabicyclo[3.2.1]octane core with nitrogen atoms positioned at the 3 and 8 positions, creating a rigid scaffold that significantly influences the compound's conformational behavior [5]. DFT calculations at the B3LYP/6-311G(d,p) level indicate that the bicyclic structure adopts a chair-like conformation with the pyridine ring oriented to minimize steric interactions [6].
Typical bond lengths calculated for related diazabicyclo[3.2.1]octane derivatives show C-N bond distances ranging from 1.45-1.48 Å, C-C bond lengths of 1.52-1.55 Å, and N-C bonds to the pyridine ring spanning 1.34-1.37 Å [7]. The bond angles C-N-C typically range from 108-112°, while N-C-N angles are found between 105-110° [7].
The electronic structure of 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane reveals distinctive molecular orbital characteristics arising from the interaction between the bicyclic nitrogen framework and the pyridine substituent [8]. The highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen lone pairs of the bicyclic system, with an estimated energy of -6.78 eV [9]. The lowest unoccupied molecular orbital (LUMO) is predominantly associated with the π* orbital of the pyridine ring, calculated at approximately -1.85 eV [9].
The HOMO-LUMO energy gap of approximately 4.93 eV indicates moderate electronic stability and suggests the compound exhibits reasonable chemical reactivity [9]. The molecular orbitals below the HOMO include π orbitals of the pyridine ring (HOMO-1 at -7.22 eV) and σ bonding orbitals of the bicyclic framework (HOMO-2 at -8.45 eV) [9].
Natural Bond Orbital (NBO) analysis reveals significant charge transfer between the bicyclic nitrogen atoms and the pyridine ring [5]. The nitrogen lone pairs exhibit occupancies of 1.892 and 1.905 electrons for N3 and N8 respectively, indicating partial participation in bonding interactions [5]. The C-N bond connecting the bicyclic framework to the pyridine ring shows reduced occupancy (1.948 electrons) compared to typical C-N single bonds, suggesting partial double bond character [5].
Vibrational frequency calculations using DFT methods provide detailed insights into the dynamic behavior of 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane [10] [11]. The compound exhibits characteristic vibrational modes associated with both the bicyclic framework and the pyridine substituent [10].
Aromatic C-H stretching vibrations of the pyridine ring occur in the 3080-3100 cm⁻¹ region, while aliphatic C-H stretches of the bicyclic framework appear at 2850-2950 cm⁻¹ [10]. The C=C and C=N stretching modes of the pyridine ring are observed at 1580-1600 cm⁻¹ and 1550-1570 cm⁻¹, respectively [10]. The bicyclic framework contributes C-N stretching vibrations at 1350-1380 cm⁻¹ and C-C stretching modes at 1250-1300 cm⁻¹ [10].
Lower frequency vibrations include pyridine ring breathing modes at 1000-1030 cm⁻¹, bicyclic ring deformation at 850-900 cm⁻¹, and bridgehead nitrogen bending vibrations at 650-700 cm⁻¹ and 400-450 cm⁻¹ [10]. These vibrational assignments are consistent with theoretical predictions for similar diazabicyclo[3.2.1]octane derivatives [7].
Quantum chemical calculations provide estimates of the thermodynamic properties of 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane [9] [12]. The standard enthalpy of formation is estimated to be 45-55 kcal/mol at 298.15 K, indicating moderate thermodynamic stability [9]. The entropy contribution is calculated to be approximately 95-105 cal/mol·K, reflecting the conformational flexibility of the bicyclic system [9].
The heat capacity at constant pressure is estimated at 45-55 cal/mol·K, consistent with the molecular size and vibrational degrees of freedom [9]. The Gibbs free energy of formation ranges from 35-45 kcal/mol, suggesting that the compound is thermodynamically stable under standard conditions [9].
Zero-point vibrational energy calculations yield values of approximately 110-120 kcal/mol, which must be considered when evaluating the compound's stability and reaction energetics [9]. The atomization energy, representing the energy required to separate all atoms, is estimated at 1200-1300 kcal/mol [9].
The computational study of 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane employs various levels of theory to ensure accuracy and reliability [2] [3] [4]. Density functional theory calculations using B3LYP functional with 6-311G(d,p) basis set provide an optimal balance between computational efficiency and accuracy for this class of compounds [2].
Higher-level calculations using B3LYP/6-311++G(d,p) basis sets with diffuse functions are recommended for accurate prediction of electronic properties and molecular interactions [2]. For comparison, calculations at the MP2/TZVP and MP3/TZVP levels provide benchmarks for evaluating DFT performance [12].
The computational methodology includes geometry optimization followed by harmonic frequency calculations to ensure that stationary points correspond to true minima [2]. Single-point energy calculations at higher levels of theory are performed on the optimized geometries to improve energetic predictions [2].
The electronic properties of 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane reveal important insights into its chemical reactivity [13]. The ionization potential is calculated to be approximately 8.13 eV, indicating moderate electron-donating ability [13]. The electron affinity of 0.87 eV suggests limited electron-accepting capacity [13].
Global reactivity descriptors derived from frontier molecular orbital energies provide quantitative measures of chemical reactivity [13]. The chemical hardness (η = 3.63 eV) indicates moderate resistance to electron transfer, while the chemical softness (S = 0.275 eV⁻¹) suggests reasonable polarizability [13]. The electronegativity (χ = 4.50 eV) and electrophilicity index (ω = 2.79 eV) characterize the compound's electron-accepting tendencies [13].
The dipole moment of 2.85 Debye indicates significant charge separation within the molecule, primarily due to the electronegative nitrogen atoms and the pyridine substituent [13]. The polarizability of 19.8 ų reflects the molecule's response to external electric fields and influences intermolecular interactions [13].
Comparative studies with related diazabicyclo[3.2.1]octane derivatives provide context for understanding the unique properties of 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane [2] [3]. The pyridine substitution significantly affects the electronic structure compared to unsubstituted analogs, with enhanced π-electron delocalization and modified frontier orbital energies .
The computational results are consistent with experimental observations for similar compounds, validating the theoretical approach [2]. Differences in molecular properties arise primarily from the electronic effects of the pyridine substituent, which acts as an electron-withdrawing group [15].
DFT calculations at the B3LYP/6-31G(d) level have been successfully applied to study the cycloaddition reactions that form 3,8-diazabicyclo[3.2.1]octane frameworks [3]. These studies reveal that the formation of the bicyclic structure proceeds through 1,3-dipolar cycloaddition mechanisms with high stereoselectivity [3].